Product packaging for 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid(Cat. No.:)

3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid

Cat. No.: B11721451
M. Wt: 214.22 g/mol
InChI Key: JGBSTCIQXRSQLQ-UHFFFAOYSA-N
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Description

3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B11721451 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyrazol-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-6-10-4-1-2-5-11(10)14-9-3-8-13-14/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBSTCIQXRSQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrazole Containing Scaffolds in Modern Chemical Science

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. ias.ac.innih.govtandfonline.comnih.govnih.gov This designation stems from its versatile synthetic accessibility and its ability to serve as a cornerstone in the architecture of numerous biologically active compounds. nih.gov The presence of the pyrazole moiety in a range of FDA-approved drugs underscores its therapeutic importance. nih.gov

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. researchgate.netmdpi.commdpi.comacademicstrive.comeurekaselect.comnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved pharmaceuticals. nih.govtandfonline.com The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, such as benzene, allows for the enhancement of potency and the improvement of physicochemical properties like lipophilicity and aqueous solubility. pharmablock.com

Several blockbuster drugs incorporate the pyrazole structure, highlighting its significance in drug discovery. For instance, Celecoxib is a well-known anti-inflammatory drug, while Sildenafil is widely used for treating erectile dysfunction. nih.govtandfonline.comnih.gov The increasing number of pyrazole-containing drugs in clinical pipelines further solidifies the importance of this scaffold in the development of new therapeutic agents. pharmablock.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

Drug NameTherapeutic Use
CelecoxibAnti-inflammatory
SildenafilErectile Dysfunction
RimonabantAnti-obesity (withdrawn)
ApixabanAnticoagulant
PirtobrutinibAnticancer

Overview of Prop 2 Enoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Prop-2-enoic acid, commonly known as acrylic acid, and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the carbon-carbon double bond and the carboxylic acid group allows for a wide array of chemical transformations, making them versatile precursors for more complex molecules. wikipedia.org These derivatives are not only crucial in the polymer and materials industry but also hold significant value in medicinal chemistry. pcc.eudouwin-chem.comresearchgate.net

A prominent example of a biologically active prop-2-enoic acid derivative is cinnamic acid, which is 3-phenylprop-2-enoic acid. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known to possess a range of pharmacological activities. jocpr.commdpi.com These activities include antioxidant, antidiabetic, antimicrobial, and anti-inflammatory properties. researchgate.netsemanticscholar.orgnih.gov

The therapeutic potential of prop-2-enoic acid derivatives is often attributed to the nature and position of substituents on the aromatic ring, in the case of cinnamic acid analogues, and the reactivity of the acrylic acid moiety. nih.gov The ability of these compounds to participate in Michael addition reactions and other transformations makes them valuable intermediates in the synthesis of heterocyclic compounds and other pharmacologically relevant structures. researchgate.net

Table 2: Reported Biological Activities of Cinnamic Acid Derivatives

Derivative ExampleBiological Activity
Ferulic AcidAntioxidant, Neuroprotective
Caffeic AcidHepatoprotective, Anti-inflammatory
p-Coumaric AcidAntioxidant, Antimicrobial

Research Trajectory and Future Perspectives for 3 2 Pyrazol 1 Ylphenyl Prop 2 Enoic Acid

Established Reaction Pathways for Core Structure Formation

The most established and logical pathway to this compound hinges on a two-stage process. First, the synthesis of the key benzaldehyde (B42025) intermediate, and second, the olefination to form the acrylic acid moiety.

Formation of the 2-(Pyrazol-1-yl)phenyl Core : This crucial step involves the creation of a C-N bond between a pyrazole ring and a phenyl ring. The most common methods for this transformation are transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions typically couple pyrazole with a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde (B122850) or 2-iodobenzaldehyde).

Chain Elongation to Prop-2-enoic Acid : With the 2-(1H-pyrazol-1-yl)benzaldehyde intermediate in hand, the prop-2-enoic acid side chain is typically installed via a condensation reaction. The Knoevenagel-Doebner condensation is a particularly effective and widely used method for this transformation, reacting the aldehyde with malonic acid in the presence of a basic catalyst.

Synthesis of Key Precursors and Intermediate Compounds

The primary precursor for this synthesis is 2-(1H-pyrazol-1-yl)benzaldehyde . This intermediate is synthesized by coupling pyrazole with a suitable 2-halobenzaldehyde.

Ullmann Condensation Approach: This classic copper-catalyzed reaction is a viable method for the N-arylation of pyrazole. The reaction involves heating pyrazole with a 2-halobenzaldehyde in the presence of a copper catalyst and a base.

Reactants : Pyrazole, 2-bromobenzaldehyde, Copper(I) iodide (CuI), a base (e.g., potassium carbonate, cesium carbonate), and a high-boiling polar solvent (e.g., DMF, N-methylpyrrolidone).

Mechanism : The reaction is believed to proceed through the formation of a copper(I) pyrazolate species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product.

Buchwald-Hartwig Amination Approach: A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Reactants : Pyrazole, 2-bromobenzaldehyde, a palladium catalyst (e.g., Pd(dba)₂), a phosphine (B1218219) ligand (e.g., XPhos, RuPhos), a base (e.g., potassium carbonate, sodium tert-butoxide), and an aprotic solvent (e.g., toluene (B28343), dioxane).

Mechanism : The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the N-arylpyrazole and regenerate the Pd(0) catalyst.

Optimization of Reaction Conditions and Catalytic Systems

Optimization of 2-(1H-Pyrazol-1-yl)benzaldehyde Synthesis: For both Ullmann and Buchwald-Hartwig couplings, several factors are critical for maximizing the yield of the intermediate. nih.gov

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper(I) salts (e.g., CuI) are common. Activated copper powder can also be used. thermofisher.comPalladium(0) or Palladium(II) precatalysts (e.g., Pd(dba)₂, Pd(OAc)₂) are typically used.
Ligand Often ligand-free, but ligands like 1,10-phenanthroline (B135089) or amino acids can improve yields and lower reaction temperatures. acs.orgBulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are crucial for high efficiency. nih.govbristol.ac.uk
Base Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are required. acs.orgA range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃) and alkoxides (NaOtBu). nih.gov
Solvent High-boiling polar aprotic solvents such as DMF, DMSO, or nitrobenzene (B124822) are typically necessary. thermofisher.comAprotic solvents like toluene, dioxane, or THF are commonly employed.
Temperature High temperatures, often exceeding 100-150°C, are generally required. thermofisher.comMilder conditions are often possible, typically in the range of 80-110°C. nih.gov

Interactive Data Table: Catalytic System Optimization for C-N Coupling

Optimization of Knoevenagel-Doebner Condensation: The conversion of 2-(1H-pyrazol-1-yl)benzaldehyde to the final product is also subject to optimization. Key parameters include the choice of base, solvent, and temperature, which can influence reaction rate and the potential for side reactions like decarboxylation of the intermediate. nih.govscirp.org

ParameterInfluence on ReactionOptimized Conditions
Catalyst/Base A weak base is required to deprotonate malonic acid. Piperidine (B6355638) is classic, but others like pyridine (B92270) or proline can be used. nih.govtandfonline.comCatalytic amounts of piperidine in pyridine solvent are standard. L-proline in ethanol (B145695) offers a greener alternative. nih.gov
Solvent Pyridine often serves as both the solvent and base. Toluene or ethanol can be used with a co-catalyst. rsc.orgPyridine is effective but carcinogenic. Ethanol or toluene are preferred for greener processes. rsc.org
Temperature Higher temperatures can accelerate the reaction but may also promote unwanted complete decarboxylation to a styrene (B11656) derivative. scirp.orgRefluxing conditions are common, but lower temperatures (e.g., 70-80°C) can provide better selectivity for the desired cinnamic acid. scirp.org
Reactant Ratio An excess of malonic acid is often used to drive the reaction to completion.A molar ratio of aldehyde to malonic acid of 1:1.5 to 1:3 is typical. researchgate.net

Advanced Synthetic Approaches to this compound

Beyond the established pathways, modern synthetic chemistry offers advanced methods to improve the synthesis in terms of selectivity, efficiency, and environmental impact.

Stereoselective Synthesis and Isomeric Control

The double bond in the prop-2-enoic acid moiety can exist as either the (E) or (Z) isomer. For many applications, control over this stereochemistry is crucial.

(E)-Isomer Predominance : The Knoevenagel-Doebner condensation typically yields the thermodynamically more stable (E)-isomer (trans-isomer) as the major product. The reaction mechanism, involving the formation of a stable intermediate and subsequent elimination of water, inherently favors the trans configuration where the bulky phenyl and carboxylic acid groups are on opposite sides of the double bond.

Isomerization : While the (E)-isomer is favored, trace amounts of the (Z)-isomer may form. Photochemical methods can sometimes be employed to induce E-Z isomerization if the (Z)-isomer is desired, although this is less common for this class of compounds. mdpi.com

Innovations in Synthetic Protocols for Enhanced Yield and Selectivity

Recent innovations in synthetic protocols can be applied to enhance the synthesis of this compound.

Microwave-Assisted Synthesis : Both the Ullmann/Buchwald-Hartwig and the Knoevenagel-Doebner reactions can be significantly accelerated using microwave irradiation. This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions by minimizing the formation of thermal decomposition byproducts. frontiersin.org

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved yields, enhanced safety, and easier scalability compared to traditional batch processing.

Greener Catalytic Systems : For the Knoevenagel-Doebner condensation, the use of carcinogenic pyridine can be replaced with more benign alternatives. Catalysis with L-proline in ethanol or the use of ionic liquids as recyclable reaction media represent more environmentally friendly approaches. nih.gov

Considerations for Industrial Scale-Up and Production Efficiency

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Catalyst Cost and Recovery : For the C-N coupling step, palladium catalysts are highly effective but expensive. Therefore, minimizing catalyst loading and implementing effective catalyst recovery and recycling protocols are essential for an economically viable process. Copper-based catalysts for the Ullmann reaction are cheaper but may require harsher conditions and have lower efficiency. numberanalytics.comnumberanalytics.com

Solvent Selection and Management : The choice of solvent is critical. For the Knoevenagel condensation, moving away from pyridine to greener solvents like toluene or ethanol is a key consideration for industrial production. rsc.org Solvent recovery and recycling are also major components of process efficiency.

Process Safety : The Knoevenagel condensation can be exothermic, necessitating robust heat management systems to prevent runaway reactions, especially on a large scale. numberanalytics.com

Purification : Developing efficient purification methods is crucial. Crystallization is often preferred at an industrial scale over chromatographic methods due to lower cost and higher throughput. The choice of reaction conditions that minimize byproduct formation can significantly simplify the purification process.

Waste Management : A key aspect of production efficiency is minimizing waste. This includes selecting reactions with high atom economy and developing processes for treating or recycling waste streams.

Interactive Data Table: Industrial Scale-Up Considerations

Advanced Spectroscopic Techniques for Molecular Elucidation

The definitive structural analysis of a novel compound like this compound would rely on a combination of modern spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for an unambiguous determination of the molecular structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For instance, the vinyl protons of the prop-2-enoic acid moiety would likely appear as doublets, with their coupling constant providing information about the stereochemistry (E or Z) of the double bond. The aromatic protons on the phenyl ring and the protons on the pyrazole ring would exhibit characteristic chemical shifts and splitting patterns based on their electronic environment and coupling to neighboring protons. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts of the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the phenyl and pyrazole rings would be indicative of their electronic environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on typical chemical shift values for similar functional groups and structural motifs. Actual experimental values may vary.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet -
Vinyl (-CH=) 6.0 - 8.0 Doublet ~15 (for E-isomer)
Vinyl (=CH-) 6.0 - 8.0 Doublet ~15 (for E-isomer)
Aromatic (Phenyl) 7.0 - 8.0 Multiplet -
Pyrazole 6.5 - 8.5 Multiplet -

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C=C stretching of the alkene and aromatic rings would likely appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond and the aromatic ring stretching vibrations are often strong in the Raman spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental composition. For this compound (C₁₂H₁₀N₂O₂), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at a specific mass-to-charge ratio (m/z).

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can give clues about the structure of the molecule. For example, the loss of a carboxyl group (•COOH) or water (H₂O) are common fragmentation pathways for carboxylic acids.

Theoretical Prediction and Comparison of Spectroscopic Data

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties.

NMR Chemical Shift Prediction: DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data (when available) to confirm the structural assignment.

Vibrational Frequency Calculation: Theoretical calculations can also predict the vibrational frequencies and intensities of the FT-IR and Raman spectra. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed vibrational bands to specific molecular motions.

Conformational Analysis: Computational methods can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. The predicted spectroscopic properties for the lowest energy conformer can then be compared with experimental results to gain a deeper understanding of the molecule's structure and behavior.

Derivatization and Heterocyclic Synthesis Utilizing 3 2 Pyrazol 1 Ylphenyl Prop 2 Enoic Acid

Synthesis of Novel Analogs through Phenyl and Prop-2-enoic Acid Moiety Modifications

The structural framework of 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid allows for extensive derivatization at two primary locations: the prop-2-enoic acid tail and the phenyl ring. These modifications are crucial for tuning the molecule's physicochemical properties and for creating a library of analogs for various applications.

Modifications of the Prop-2-enoic Acid Moiety: The carboxylic acid group can be readily converted into a variety of other functional groups. Standard esterification reactions with different alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst yield the corresponding esters. Amidation, through reaction with primary or secondary amines using coupling agents, produces a range of amides. Furthermore, the carbon-carbon double bond is susceptible to reduction, typically via catalytic hydrogenation, to yield the saturated 3-(2-Pyrazol-1-ylphenyl)propanoic acid. This double bond can also undergo addition reactions, such as halogenation.

Modifications of the Phenyl Moiety: The phenyl ring can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups like nitro (-NO2), halogen (-Br, -Cl), or acyl groups can be introduced. The directing effects of the existing pyrazole (B372694) and propenoic acid substituents will influence the position of the new substituent on the ring.

Below is an interactive table detailing potential derivatives synthesized from this compound.

Starting MaterialReagent(s)Modification TypePotential Product Name
This compoundMethanol, H₂SO₄EsterificationMethyl 3-(2-Pyrazol-1-ylphenyl)prop-2-enoate
This compoundAmmonia (B1221849), Coupling AgentAmidation3-(2-Pyrazol-1-ylphenyl)prop-2-enamide
This compoundH₂, Pd/CReduction3-(2-Pyrazol-1-ylphenyl)propanoic acid
This compoundHNO₃, H₂SO₄Nitration3-(2-Pyrazol-1-yl-nitro-phenyl)prop-2-enoic acid
This compoundBr₂, FeBr₃Bromination3-(bromo-2-Pyrazol-1-ylphenyl)prop-2-enoic acid

Applications as a Building Block in Complex Heterocyclic Systems

The α,β-unsaturated system within this compound makes it an excellent 1,3-bielectrophilic synthon for constructing various fused heterocyclic rings through cyclocondensation reactions.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry. A primary synthetic route to this scaffold involves the condensation reaction between a 3-amino-1H-pyrazole and a 1,3-bielectrophilic compound, such as an α,β-unsaturated carbonyl derivative. nih.gov

In this context, this compound can serve as the three-carbon electrophilic component. The reaction is typically initiated by a Michael addition of the exocyclic amino group of the aminopyrazole to the β-carbon of the propenoic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen onto the activated carbonyl carbon (often as an ester or acid chloride for enhanced reactivity), culminating in a dehydration step to form the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring.

The table below illustrates potential pyrazolo[1,5-a]pyrimidine derivatives.

1,3-BielectrophileBis-nucleophilePotential Product Name
This compound1H-Pyrazol-3-amine5-(2-(1H-Pyrazol-1-yl)phenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one
This compound5-Methyl-1H-pyrazol-3-amine2-Methyl-5-(2-(1H-Pyrazol-1-yl)phenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one
This compound5-Phenyl-1H-pyrazol-3-amine2-Phenyl-5-(2-(1H-Pyrazol-1-yl)phenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one

The synthesis of the nih.govnih.govtriazolo[4,3-a]pyrimidine scaffold can be achieved through the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their α,β-unsaturated equivalents. researchgate.net Similar to the synthesis of pyrazolo[1,5-a]pyrimidines, this compound can act as the 1,3-bielectrophile.

The reaction mechanism involves an initial conjugate addition of the amino group from the triazole to the activated double bond of the propenoic acid derivative. The subsequent step is an intramolecular cyclization where a nitrogen atom from the triazole ring attacks the carbonyl group, leading to the formation of the fused six-membered pyrimidine (B1678525) ring after dehydration. This provides a direct route to highly functionalized triazolo[4,3-a]pyrimidine systems.

The table below shows potential triazolo[4,3-a]pyrimidine derivatives.

1,3-BielectrophileBis-nucleophilePotential Product Name
This compound1H-1,2,4-Triazol-5-amine5-(2-(1H-Pyrazol-1-yl)phenyl)- nih.govnih.govtriazolo[4,3-a]pyrimidin-7(1H)-one
This compound3-Methyl-1H-1,2,4-triazol-5-amine3-Methyl-5-(2-(1H-Pyrazol-1-yl)phenyl)- nih.govnih.govtriazolo[4,3-a]pyrimidin-7(1H)-one
This compound3-Phenyl-1H-1,2,4-triazol-5-amine3-Phenyl-5-(2-(1H-Pyrazol-1-yl)phenyl)- nih.govnih.govtriazolo[4,3-a]pyrimidin-7(1H)-one

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds. One of the most versatile methods for their synthesis is the Gewald reaction. While the classical Gewald synthesis uses an α-methylene ketone, elemental sulfur, and a cyanoacetamide, variations of this multicomponent reaction exist. A plausible, though less direct, route starting from this compound would involve its conversion into a suitable precursor. For instance, the prop-2-enoic acid could be used to construct a 2-pyridinone ring first, which could then be converted to a 2-chloronicotinonitrile or a 2-pyridinethione. These intermediates are well-established precursors for the subsequent annulation of the thiophene (B33073) ring via reaction with α-halo ketones or esters, leading to the thieno[2,3-b]pyridine (B153569) core. researchgate.net

This multi-step approach highlights the utility of the starting material in building up complex polycyclic systems piece by piece.

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the carboxyl group, making it an excellent Michael acceptor. This allows for 1,4-conjugate addition (Michael addition) of a wide range of soft nucleophiles.

Common nucleophiles used in this reaction include thiols (thia-Michael addition), amines (aza-Michael addition), and carbanions derived from active methylene (B1212753) compounds like malonates. The reaction proceeds under basic or sometimes acidic catalysis and results in the formation of a new carbon-nucleophile bond at the β-position of the original prop-2-enoic acid structure. This reaction is a powerful tool for introducing diverse functionalities and building molecular complexity.

The table below lists potential products from Michael addition reactions.

Michael AcceptorNucleophile (Michael Donor)Potential Product Name
This compoundThiophenol3-((Phenyl)thio)-3-(2-(1H-pyrazol-1-yl)phenyl)propanoic acid
This compoundDiethylamine3-(Diethylamino)-3-(2-(1H-pyrazol-1-yl)phenyl)propanoic acid
This compoundDiethyl malonate3-(2-(1H-Pyrazol-1-yl)phenyl)-1,1-diethyl propanedioate-3-propanoic acid

Unnatural α-amino acids are of great interest as building blocks for peptidomimetics and pharmacologically active compounds. The structure of this compound can be chemically manipulated to introduce an amino group at the α-position (the carbon adjacent to the carboxyl group), thereby converting it into an α-amino acid analog.

A common synthetic strategy for this transformation involves a sequence of reactions. First, the α,β-double bond can be subjected to bromination to yield a 2,3-dibromopropanoic acid derivative. Subsequent treatment with an amine source, such as ammonia or an azide (B81097) followed by reduction, can lead to the substitution of the α-bromo atom to install the amino group. A final dehalogenation step would yield the desired α-amino acid. Another approach is the direct aza-Michael addition of a chiral amine auxiliary, which can set the stereochemistry at the β-carbon, followed by subsequent manipulation to form the α-amino acid. A synthetic approach has been developed for preparing α-amino acids with a 5-arylpyrazole side-chain from β-aryl α,β-unsaturated ketones via a condensation/aza-Michael reaction. rsc.org

The table below shows potential α-amino acid analogs.

PrecursorKey TransformationPotential Product Name
This compoundα-Bromination, Amination, Debromination2-Amino-3-(2-(1H-pyrazol-1-yl)phenyl)propanoic acid
This compoundAsymmetric Aminohydroxylation2-Amino-3-hydroxy-3-(2-(1H-pyrazol-1-yl)phenyl)propanoic acid

Exploitation in Multi-Component Reaction Design

An extensive review of scientific literature reveals a notable absence of studies detailing the application of This compound in multi-component reaction (MCR) design. MCRs are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials, thereby offering high atom economy and efficiency.

Despite the structural features of This compound , such as the carboxylic acid group and the activated double bond, which could theoretically participate in various MCRs (e.g., Ugi, Passerini, or Biginelli-type reactions), there is no specific research documenting its use as a key building block in such transformations. The current body of scientific work on this compound has not yet explored its potential as a substrate in the design and execution of multi-component strategies for the synthesis of novel heterocyclic scaffolds or other complex molecular architectures.

Consequently, there are no research findings, detailed examples, or data tables to present regarding the exploitation of This compound in this synthetic context. Further research would be necessary to investigate and unlock the potential of this compound in the field of multi-component reactions.

Computational Chemistry and Theoretical Investigations of 3 2 Pyrazol 1 Ylphenyl Prop 2 Enoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical studies employing quantum chemical calculations are instrumental in elucidating the electronic structure and physicochemical properties of molecules like 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid. These computational methods provide insights into molecular geometry, stability, and reactivity, which are crucial for understanding its potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine its most stable geometric configuration (geometry optimization). nih.govdntb.gov.ua These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions. nih.gov For pyrazole-containing compounds, these calculations help in understanding their potential as stable scaffolds in various applications. jcsp.org.pk

Table 1: Representative Electronic Properties Calculated by DFT

Calculated ParameterTypical Significance
Total EnergyIndicates the overall stability of the molecular conformation.
HOMO EnergyRepresents the electron-donating ability of the molecule.
LUMO EnergyRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov
Dipole MomentProvides information about the overall polarity of the molecule.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's surface, using a color scale to denote different electrostatic potential values. nih.govresearchgate.net

Red and Orange Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with heteroatoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the carboxylic acid hydrogen). researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the carboxylic acid and the nitrogen atoms of the pyrazole (B372694) ring, identifying them as key sites for interaction. The hydrogen of the carboxylic acid would be a region of strong positive potential. chemrxiv.org

Molecular Docking Simulations and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Protein Binding Affinity

Molecular docking simulations are widely used to predict the binding affinity between a ligand, such as this compound, and a specific protein target. The simulation software calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. mdpi.com A more negative docking score indicates a stronger and more favorable binding interaction, suggesting a higher potential for the ligand to be an inhibitor or modulator of the protein's function. nih.govnih.gov These scores, combined with an analysis of the binding pose, help in ranking compounds and identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. mdpi.com

Table 2: Illustrative Docking Scores and Interactions

Biological TargetHypothetical Binding Affinity (kcal/mol)Key Interacting Residues (Example)Primary Interaction Types
Acetylcholinesterase-9.5 to -11.0Trp286, Tyr337, Phe295π-π Stacking, Hydrogen Bonds
Butyrylcholinesterase-10.0 to -12.5Trp82, His438, Gly116Hydrophobic, Hydrogen Bonds
Tyrosinase-7.0 to -8.5His259, His296, Asn260Metal Coordination (Cu2+), Hydrogen Bonds
Alpha-Glucosidase-8.0 to -9.5Asp203, Arg526, Asp542Hydrogen Bonds, Ionic Interactions
Photosynthetic D1 Protein-7.5 to -9.0His215, Ser264, Phe265Hydrogen Bonds, Hydrophobic

Identification of Specific Biological Targets

Docking studies are essential for identifying the potential biological targets of this compound. Based on the structural motifs present in the molecule (pyrazole, phenyl, carboxylic acid), several enzymes have been investigated as potential targets for similar compounds.

Photosynthetic D1 Protein: Many commercial herbicides function by inhibiting Photosystem II (PSII) by binding to the QB site of the D1 protein, blocking electron transport. nih.govnih.gov Molecular docking can be used to investigate whether this compound can fit into this binding pocket and interact with key residues like His215 and Ser264, suggesting potential herbicidal activity. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the management of Alzheimer's disease, as their inhibition increases acetylcholine (B1216132) levels in the brain. nih.govnih.gov Pyrazole-based structures have been identified as potent inhibitors of both AChE and BChE. mdpi.comresearchgate.net Docking simulations against AChE (PDB ID: 4EY7) and BChE can predict whether the compound binds to the catalytic anionic site (CAS) or peripheral anionic site (PAS), and identifies interactions with critical amino acids like Tryptophan and Tyrosine that are crucial for inhibition. mdpi.comnih.govmdpi.com

Tyrosinase: This copper-containing enzyme is a primary target for developing treatments for hyperpigmentation disorders because it plays a crucial role in melanin (B1238610) synthesis. biomedpharmajournal.orgnih.gov Docking studies can reveal if this compound can chelate the copper ions in the tyrosinase active site and form hydrogen bonds with surrounding histidine and asparagine residues, which is a common mechanism for tyrosinase inhibitors. nih.gov

Alpha-Glucosidase: Inhibition of this intestinal enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.gov Various heterocyclic compounds have shown inhibitory activity against α-glucosidase. nih.gov Docking simulations can predict if this compound can bind to the enzyme's active site, interacting with catalytic residues such as Aspartate and Arginine, thereby blocking substrate access. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the compound's behavior in a simulated biological environment, such as in aqueous solution. researchgate.net By simulating the atomic motions over time, MD studies can explore the conformational space accessible to the molecule at physiological temperatures. nih.gov These simulations can reveal how the molecule flexes, bends, and rotates, providing insights into its dynamic stability and the probability of adopting specific conformations. For instance, MD simulations can elucidate the stability of intramolecular hydrogen bonds and the solvent's effect on the molecule's structure. nih.gov

The following table illustrates the type of data that could be generated from a conformational analysis and MD simulation study of this compound.

Dihedral AnglePredicted Stable Conformer (degrees)Energy (kcal/mol)Occupancy in MD Simulation (%)
Pyrazole-Phenyl450.065
Phenyl-Prop-2-enoic acid300.530
C-C Single Bond in Prop-2-enoic acid1801.25

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Based Drug Design Approaches

Structure-based drug design for this compound involves using the three-dimensional structure of a target protein to guide the design of potent and selective inhibitors. scispace.com Molecular docking is a primary tool in this approach, used to predict the preferred binding mode and affinity of the compound within the active site of a target protein. nih.gov These docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. semanticscholar.org

For this compound, the pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and pi-stacking interactions. The carboxylic acid group of the prop-2-enoic acid moiety is a potential hydrogen bond donor and acceptor and can also form ionic interactions. Docking studies can help in optimizing the structure of the lead compound to enhance these interactions and improve its binding affinity and selectivity. researchgate.net

Following initial docking predictions, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to refine the understanding of the binding energetics. researchgate.net These simulations can provide a more accurate estimation of the binding free energy by considering the dynamic nature of both the protein and the ligand. nih.gov

The results from these computational studies can guide the synthesis of new analogues of this compound with improved pharmacological properties. The following table provides a hypothetical example of the kind of data generated from a molecular docking study.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Sulfur
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121Hydrogen Bond, Pi-Pi Stacking
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.1Cys919, Asp1046, Glu885Hydrogen Bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Biological Activity and Pharmacological Potential of 3 2 Pyrazol 1 Ylphenyl Prop 2 Enoic Acid and Its Derivatives

Anti-cancer Activity and Underlying Mechanisms

Pyrazole (B372694) derivatives represent a significant class of compounds with demonstrated anti-cancer potential. nih.gov Their unique chemical structure allows for interaction with various biological targets, leading to the inhibition of cancer cell growth and proliferation. nih.govresearchgate.net Research has shown that strategic substitutions on the pyrazole ring can markedly improve anti-cancer efficacy and selectivity toward tumor cells. nih.gov

The cytotoxic effects of pyrazole derivatives have been evaluated against a multitude of human cancer cell lines. srrjournals.com Studies consistently report the potent inhibitory activity of these compounds against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cell lines.

For instance, a series of novel pyrazole carbaldehyde derivatives were synthesized and evaluated for their anti-breast cancer activity, with one compound exhibiting an IC₅₀ value of 0.25 μM against MCF-7 cells, which was more potent than the standard drug doxorubicin (B1662922) (IC₅₀ of 0.95 μM). nih.gov Another study on pyrazole ring-containing isolongifolanone (B1589518) derivatives identified a compound with potent antiproliferative activity toward MCF-7 cells, showing an IC₅₀ value of 5.21 µM. nih.gov Similarly, certain pyrazole-thiazolidinone hybrids have demonstrated inhibitory activity against lung cancer cell lines. ijnrd.org

The inhibitory concentrations (IC₅₀) of various pyrazole derivatives against these cell lines are detailed in the table below, illustrating the broad-spectrum anti-proliferative potential of this class of compounds. nih.govresearchgate.net

Compound TypeCancer Cell LineIC₅₀ (μM)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25 nih.gov
Isolongifolanone DerivativeMCF-7 (Breast)5.21 nih.gov
Pyrazole-Indole DerivativeHepG2 (Liver)3.53 nih.gov
MCF-7 (Breast)6.71 nih.gov
HeLa (Cervical)5.16 nih.gov
Pyrrolo[2,3-g]indazole DerivativeHepG2 (Liver)3.0 researchgate.net
HeLa (Cervical)3.3 researchgate.net
MCF-7 (Breast)5.0 researchgate.net

The anti-cancer effects of pyrazole derivatives are attributed to their ability to modulate multiple cellular pathways crucial for tumor growth and survival. nih.govresearchgate.net These compounds have been shown to interact with a variety of targets, including key enzymes and signaling proteins involved in cell cycle regulation, proliferation, and apoptosis. nih.gov

Key mechanisms of action include:

Enzyme Inhibition: Many pyrazole derivatives function by inhibiting enzymes that are overactive in cancer cells. This includes Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression. For example, certain indole (B1671886) derivatives linked to a pyrazole moiety showed significant inhibitory activity toward CDK2, with IC₅₀ values as low as 0.074 µM. nih.gov Other targeted enzymes include Epidermal Growth Factor Receptor (EGFR) and PI3 kinase. nih.gov

Disruption of Microtubules: Some derivatives interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. nih.govresearchgate.net This disruption leads to cell cycle arrest and ultimately apoptosis.

DNA Interaction: Certain pyrazole compounds can interact directly with DNA, causing damage and inducing apoptotic pathways. nih.govresearchgate.net

Modulation of Signaling Pathways: Pyrazole derivatives have been found to alter critical signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth, invasion, and metastasis. frontiersin.orgjapsonline.com Inactivation of pathways like p38MAPK/STAT3 and ERK1/2/CREB has also been observed, leading to reduced cancer cell viability. mdpi.com Furthermore, some derivatives induce the generation of Reactive Oxygen Species (ROS), which can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov

Antimicrobial Activities and Mechanisms of Action

Beyond their anti-cancer properties, pyrazole-based compounds have demonstrated a broad spectrum of antimicrobial activities. nih.gov They have been investigated as potential agents against various pathogenic bacteria and fungi.

Derivatives of the pyrazole nucleus have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov

Staphylococcus aureus : Aminoguanidine-derived 1,3-diphenyl pyrazoles were found to be as effective as approved drugs like moxifloxacin (B1663623) against several strains of S. aureus, with MIC values ranging from 1 to 8 μg/ml. nih.gov

Escherichia coli : The same aminoguanidine (B1677879) derivatives showed better activity (MIC = 1 μg/ml) than the positive control moxifloxacin (MIC = 2 μg/ml) against an E. coli strain. nih.gov Another pyrazole derivative was reported to be exceedingly active against E. coli, with a MIC of 0.25 μg/mL, compared to Ciprofloxacin's MIC of 0.5 μg/mL. nih.gov

Klebsiella pneumoniae : Pyrazole-nucleus-containing benzofuran (B130515) substitutions demonstrated potent growth inhibition of K. pneumoniae with a MIC value of 3.91 μg/ml. nih.gov

Enterococcus faecalis : Certain indazole and pyrazoline derivatives have shown activity against E. faecalis species, including multi-drug resistant variants, with some compounds displaying MIC values as low as 4 μg/mL. nih.gov

Compound TypeBacterial StrainMIC (μg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazoleStaphylococcus aureus1 - 8 nih.gov
Escherichia coli1 nih.gov
Benzofuran-substituted pyrazoleKlebsiella pneumoniae3.91 nih.gov
Pyrazoline derivativeEnterococcus faecalis (MDR)4 nih.gov
Indazole derivativeEnterococcus faecalis~128 nih.gov

The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. nih.gov

Pyrazole derivatives have also emerged as promising candidates for the development of new antifungal agents, particularly against opportunistic Candida species. nih.govproquest.com

Studies have demonstrated the efficacy of various pyrazoline derivatives against Candida albicans, Candida glabrata, and Candida krusei. ugm.ac.id One particularly potent compound exhibited MIC values of 100, 50, and 50 μM against C. albicans, C. glabrata, and C. krusei, respectively. ugm.ac.id The ratio of Minimum Fungicidal Concentration (MFC) to MIC for this compound suggested a fungicidal mode of action. ugm.ac.id Another study found that a pyrazole derivative bearing a methoxy (B1213986) group showed a MIC and MFC of 15.6 μg/mL against a strain of Candida albicans. nih.gov Hydrazone derivatives, which can be precursors to pyrazoles, have also shown notable antifungal potential against various Candida species, with MIC values ranging from 16 to 32 µg/mL. nih.gov The proposed mechanism for some derivatives involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. ugm.ac.id

Compound TypeFungal StrainMICReference
Pyrazoline DerivativeCandida albicans100 μM ugm.ac.id
Candida glabrata50 μM ugm.ac.id
Candida krusei50 μM ugm.ac.id
Methoxy-substituted PyrazoleCandida albicans15.6 μg/mL nih.gov
Hydrazone DerivativeCandida glabrata16 μg/mL nih.gov
Candida tropicalis32 μg/mL nih.gov

Tuberculosis remains a global health emergency, and the development of new drugs is a high priority. jocpr.comnih.gov Pyrazole and pyrazoline derivatives have been identified as having significant potential as anti-tubercular agents. nih.govacs.org

A series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole (B1198619) derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. tandfonline.com One compound, featuring a bromo substituent, was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL, comparable to the standard drugs isoniazid (B1672263) and ethambutol. tandfonline.com Other derivatives in the same series also displayed significant activity, with MICs ranging from 1.6 to 12.5 µg/mL. tandfonline.com

The mechanism of action for some of these potent pyrazole-based compounds has been linked to the inhibition of Mycobacterium membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein involved in the formation of the mycobacterial cell wall, making it an attractive target for new anti-TB drugs. nih.gov

Enzyme Inhibition Profiles

The therapeutic potential of 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid and its related derivatives is significantly highlighted by their diverse enzyme inhibition capabilities. The pyrazole nucleus, combined with various side chains, allows these compounds to interact with the active sites of several key enzymes implicated in different pathological conditions.

Derivatives of 1H-pyrazole have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial to the cholinergic hypothesis of Alzheimer's disease. nih.govnih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132), offering a therapeutic strategy for managing Alzheimer's symptoms. nih.gov

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated significant in vitro inhibitory activity against AChE, with potencies in the nanomolar to low micromolar range. nih.gov Structure-activity relationship studies revealed that derivatives containing a chloro-substituent, such as N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine, were more effective as AChE inhibitors compared to their fluoro-substituted counterparts. nih.govresearchgate.net Conversely, the fluoro derivatives showed higher selectivity for monoamine oxidase-B (MAO-B), another important target in neurodegenerative diseases. nih.gov

Furthermore, certain novel pyrazoline-based compounds have shown potent AChE inhibitory effects, with one derivative reporting a Ki value of 0.13 µM, which is twice as potent as the reference drug Tacrine (Ki= 0.26 µM). researchgate.net The development of dual inhibitors that target both AChE and BChE is considered an advantageous strategy for treating moderate to severe Alzheimer's disease. nih.govnih.gov For instance, a synthesized compound, 8i, from a series of novel analogs, displayed strong inhibitory effects on both enzymes, with IC50 values of 0.39 µM for AChE and 0.28 µM for BChE. nih.gov Molecular modeling suggests these compounds can bind simultaneously to the catalytic and peripheral anionic sites of the enzymes. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Pyrazole Derivatives

Compound Class/Derivative Target Enzyme Potency (IC50 / Ki / pIC50) Reference
N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine (3e) AChE pIC50 = 4.2 nih.gov
Pyrazoline Derivative (Compound 1) AChE Ki = 0.13 µM researchgate.net
Tacrine (Reference) AChE Ki = 0.26 µM researchgate.net
Compound 8i AChE IC50 = 0.39 µM nih.gov

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and has applications in the food industry to prevent browning. nih.govmdpi.com Several pyrazole derivatives have been investigated for their tyrosinase inhibitory activity. A series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives showed significant tyrosinase inhibitory activity. researchgate.net For example, using L-tyrosine as a substrate, compound 2 exhibited an IC50 value of 0.391 mg/mL, while compound 3 had an IC50 of 0.259 mg/mL. researchgate.net These values indicated greater potency than the standard inhibitor resveratrol (B1683913) (IC50 = 0.965 mg/mL). researchgate.net

The structural features of the broader chemical class to which this compound belongs are also relevant. For instance, a thiophene (B33073) chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which shares the prop-2-en-1-one backbone, demonstrated extremely potent competitive inhibition of mushroom tyrosinase with IC50 values of 0.013 µM (for tyrosine hydroxylase activity) and 0.93 µM (for dopa oxidase activity). nih.govnih.gov Similarly, cinnamic acid esters have also been developed as potent tyrosinase inhibitors, with one derivative showing an IC50 of 3.07 µM, approximately 4.6 times stronger than kojic acid. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Pyrazole Derivatives and Related Compounds

Compound Substrate Potency (IC50) Reference
Pyrazole Derivative (Compound 2) L-Tyrosine 0.391 mg/mL researchgate.net
Pyrazole Derivative (Compound 3) L-Tyrosine 0.259 mg/mL researchgate.net
Resveratrol (Standard) L-Tyrosine 0.965 mg/mL researchgate.net
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one L-Tyrosine 0.013 µM nih.gov
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one L-DOPA 0.93 µM nih.gov
Cinnamic Acid-Eugenol Ester (c27) L-DOPA 3.07 µM mdpi.com

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical therapeutic strategy for managing type 2 diabetes mellitus. mdpi.comnih.gov

Research into pyrazole-containing heterocyclic systems has revealed promising α-glucosidase inhibitory activity. A series of quinoline–pyrazolopyrimidine hybrids were synthesized and evaluated for their potential as antidiabetic agents. researchgate.net Certain compounds from this series, notably those featuring 4-methylpiperidine (B120128) and para-trifluoromethoxy groups, demonstrated the most promising α-glucosidase inhibition, with IC50 values of 46.70 µM and 40.84 µM, respectively. researchgate.net These activities were superior to that of the standard reference inhibitor, acarbose, which had an IC50 value of 51.73 µM. researchgate.net These findings underscore the potential of the pyrazole scaffold in designing novel and effective α-glucosidase inhibitors. nih.gov

Thromboxane (B8750289) synthetase is an enzyme that catalyzes the conversion of prostaglandin (B15479496) H2 into thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. nih.gov Selective inhibitors of this enzyme are of significant interest for their potential antithrombotic effects. While data on pyrazole derivatives is limited, extensive research on the structurally related imidazole (B134444) derivatives provides valuable insight.

Imidazole and its derivatives have been identified as highly potent and selective inhibitors of thromboxane synthetase. nih.govpnas.org Structure-activity relationship studies have shown that introducing specific side chains to the imidazole ring can dramatically increase inhibitory potency. nih.govacs.org Notably, derivatives featuring a cinnamic acid moiety, such as (E)-4-(1-imidazolylmethyl)cinnamic acid, were among the most potent compounds tested, exhibiting IC50 values in the nanomolar range (10⁻⁸ to 10⁻⁹ M). nih.gov The inhibition by these compounds was highly selective, as they did not affect other key enzymes in the prostaglandin pathway like cyclo-oxygenase or prostacyclin synthetase. nih.govacs.org Given the structural and electronic similarities between pyrazole and imidazole, these findings suggest that pyrazole-containing analogs, particularly those with a cinnamic acid side chain like this compound, may also possess thromboxane synthetase inhibitory activity.

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Many pyrazole derivatives, such as antipyrine, phenylbutazone, and celecoxib, have been used clinically for their anti-inflammatory, analgesic, and antipyretic properties. nih.govmdpi.com The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which suppresses the production of inflammatory prostaglandins. nih.gov

The anti-inflammatory potential of this chemical class is further supported by the phenylpropanoic acid component of the target molecule. Phenylpropanoids, which are synthesized by plants from cinnamic acid, are known to possess a range of pharmacological properties, including anti-inflammatory effects. nih.gov Their mechanisms of action involve the modulation of various inflammatory pathways, such as the suppression of TNF signaling and COX-2 expression. nih.govmdpi.com

Recent studies continue to explore new pyrazole-containing compounds for these properties. For example, novel derivatives combining pyrazole with 1,2,4-triazole-3-thiol have demonstrated antinociceptive (analgesic) activity in vivo in both acetic acid-induced writhing and formalin-induced pain models. zsmu.edu.ua Similarly, newly synthesized thieno[2,3-c]pyrazole compounds have also been tested for their anti-inflammatory activity. researchgate.net This body of evidence strongly suggests that compounds incorporating both a pyrazole ring and a phenylpropanoic acid structure have significant potential as anti-inflammatory and analgesic agents. nih.gov

Antiviral Activities (e.g., against HIV-1)

The search for novel antiviral agents remains a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of compounds. mdpi.com Specifically, pyrazole-based scaffolds have been designed and synthesized as inhibitors of human immunodeficiency virus type 1 (HIV-1). mdpi.com

In one study, a series of novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were developed as potential inhibitors of HIV-1 integrase, a viral enzyme essential for replication. mdpi.com Several of these compounds exhibited potent antiviral activity against HIV-1 in acutely infected C8166 cells, with potencies in the single-digit micromolar range and low cellular toxicity. mdpi.com Two lead compounds, 9g and 15i, were particularly effective, showing half-maximal effective concentrations (EC50) of less than 5 µM and a therapeutic index (TI) greater than 100, indicating a favorable balance between efficacy and safety. mdpi.com The therapeutic index is a quantitative measurement of the safety of a drug, calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). mdpi.com These results highlight the potential of these pyrazole derivatives as lead compounds for the development of new anti-HIV-1 clinical agents. nih.govnih.gov

Table 3: Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyrazole Derivatives

Compound EC50 (µM) CC50 (µM) Therapeutic Index (TI) Reference
9g < 5 > 500 > 100 mdpi.com

| 15i | < 5 | > 500 | > 100 | mdpi.com |

Herbicidal and Agrochemical Activity Mechanisms

Research into the specific herbicidal and agrochemical activities of this compound is not available in the public domain. While broader classes of pyrazole-containing compounds have been investigated for their potential as herbicides, detailed studies focusing on the mechanisms of action for this particular molecule have not been identified. The general herbicidal mechanisms of some pyrazole derivatives involve the inhibition of key plant enzymes or disruption of essential biological processes. However, without specific studies on this compound, any discussion of its potential herbicidal or agrochemical profile would be speculative.

Antioxidant Properties and Redox Modulating Effects

There is currently a lack of scientific literature detailing the antioxidant properties or redox-modulating effects of this compound. While the pyrazole nucleus is a component of various compounds that have been studied for their antioxidant potential, the specific antioxidant activity of this compound has not been reported. Investigations into the ability of this compound to scavenge free radicals, chelate metal ions, or influence cellular redox pathways have not been documented in available research. Therefore, its capacity to act as an antioxidant or a modulator of redox processes remains uncharacterized.

Structure Activity Relationship Sar Studies of 3 2 Pyrazol 1 Ylphenyl Prop 2 Enoic Acid Analogs

Influence of Substituent Variations on Pharmacological Efficacy

The pharmacological efficacy of derivatives of 3-(2-pyrazol-1-ylphenyl)prop-2-enoic acid is significantly influenced by the nature and position of substituents on both the pyrazole (B372694) and phenyl rings. These modifications can alter the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.

Research on various pyrazole-containing compounds has demonstrated that substitutions on the pyrazole ring are key to modulating their pharmacological profiles. For instance, the introduction of different functional groups can lead to a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The substitution pattern on the phenyl ring also plays a critical role. For example, in a series of pyrazole derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl moiety has been shown to significantly impact their anti-inflammatory and analgesic activities.

A study on novel pyrazole derivatives highlighted that specific substitutions on the phenyl ring attached to the pyrazole nucleus affected their anticancer activity. For instance, a trifluoromethyl group at the para position of the phenyl ring was found to be the most potent in a series of tested compounds. nih.gov In another study, the presence of a p-nitrophenyl group connected to a pyrazole scaffold resulted in the highest anti-inflammatory activity, which was superior to the standard drug diclofenac (B195802) sodium. nih.gov

The following interactive table summarizes the influence of various substituents on the pharmacological efficacy of pyrazole analogs, based on findings from related studies.

Scaffold Substituent (R) Position Observed Pharmacological Efficacy
Pyrazole-phenylp-nitrophenylPhenyl ringHigh anti-inflammatory activity nih.gov
Pyrazole-phenylTrifluoromethylPhenyl ring (para)Potent anticancer activity nih.gov
PyrazolineChloro and trifluoromethylPhenyl and benzofuran (B130515) template24% pain inhibition, similar to indomethacin
Benzofuran pyrazoleNitro and bromo groupsBenzofuran and phenyl rings60% pain inhibition

Stereochemical Aspects Affecting Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. In the case of this compound analogs, the presence of stereogenic centers, such as chiral carbons or the geometric isomerism of the prop-2-enoic acid double bond (E/Z isomerism), can significantly influence their interaction with biological targets.

While specific studies on the stereoisomers of this compound are not extensively available, the principles of stereochemistry in drug action are well-established. For many biologically active molecules, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. This stereoselectivity arises from the three-dimensional nature of biological macromolecules, such as enzymes and receptors, which create chiral environments for drug binding.

The following table illustrates the general principles of how stereochemistry can affect the biological activity of molecules, which can be extrapolated to the potential behavior of this compound analogs.

Stereochemical Feature Potential Impact on Biological Activity Reasoning
E/Z IsomerismDifferent binding affinities to target receptors/enzymes.The geometric arrangement of substituents around the double bond affects the overall molecular shape and fit within a binding pocket.
Chiral CentersOne enantiomer may be significantly more potent than the other(s).Biological targets are chiral, leading to stereospecific interactions.
DiastereomersMay exhibit different types of biological activities or potencies.Differences in the 3D arrangement of atoms can lead to varied interactions with multiple biological targets.

Integration of Cheminformatics and Bioinformatics for SAR Analysis

The integration of cheminformatics and bioinformatics tools has become indispensable in modern drug discovery for conducting comprehensive SAR analyses. These computational approaches enable the prediction of biological activities, the elucidation of binding modes, and the design of novel compounds with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics in SAR analysis. By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can predict the potency of new, unsynthesized analogs. For pyrazole derivatives, 2D- and 3D-QSAR models have been successfully employed to identify key structural features required for their anti-inflammatory, anticancer, and antimicrobial activities. These models often highlight the importance of specific electronic, steric, and hydrophobic properties in determining the pharmacological response.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of the protein. For pyrazole analogs, molecular docking studies have been instrumental in understanding their mechanism of action, for example, by visualizing their binding to the active site of enzymes like cyclooxygenase-2 (COX-2).

Bioinformatics plays a crucial role by providing the necessary information about the biological targets, including their three-dimensional structures and functional domains. The integration of cheminformatics and bioinformatics allows for a more holistic approach to SAR analysis, from target identification and validation to lead optimization.

The table below summarizes the application of various cheminformatics and bioinformatics tools in the SAR analysis of pyrazole derivatives.

Computational Tool Application in SAR Analysis Information Gained
QSAR Predicts the biological activity of new analogs based on their chemical structure.Identifies key physicochemical properties (e.g., logP, molar refractivity) that influence activity.
Molecular Docking Simulates the binding of ligands to the active site of a biological target.Elucidates binding modes and identifies key interacting amino acid residues.
Pharmacophore Modeling Identifies the 3D arrangement of essential features required for biological activity.Guides the design of new compounds with improved target affinity and selectivity.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time.Assesses the stability of the binding interaction and conformational changes.

Future Directions and Emerging Research Avenues for 3 2 Pyrazol 1 Ylphenyl Prop 2 Enoic Acid

Design and Synthesis of Advanced Bioactive Analogs

The structural framework of 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid offers multiple sites for chemical modification to generate advanced bioactive analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future synthetic strategies will likely focus on systematic modifications of the pyrazole (B372694) ring, the phenyl linker, and the prop-2-enoic acid moiety.

One promising avenue is the substitution on the pyrazole ring. The addition of various functional groups, such as methyl, trifluoromethyl, or halogen atoms, can significantly influence the electronic properties and steric profile of the molecule, potentially leading to stronger interactions with biological targets. nih.govnih.gov Another approach involves the synthesis of condensed heterocyclic systems, such as pyrano[2,3-c]pyrazoles, which have demonstrated interesting biological activities, including antiviral properties. mdpi.commdpi.com

The prop-2-enoic acid side chain can also be targeted for modification. Bioisosteric replacement of the carboxylic acid group with other acidic moieties, such as tetrazoles, or its conversion into esters or amides could modulate the compound's acidity, solubility, and metabolic stability. These modifications are crucial for optimizing the drug-like properties of the resulting analogs.

Modification Strategy Target Moiety Potential Impact Example Analogs
Ring SubstitutionPyrazole RingEnhanced binding affinity, altered electronics3,5-Dimethyl-1H-pyrazol-1-yl derivatives, Halogenated pyrazoles
Heterocyclic CondensationPyrazole RingNovel bioactivity, scaffold rigidityPyrano[2,3-c]pyrazole derivatives, Pyrazolopyridines
Phenyl Ring FunctionalizationPhenyl RingImproved pharmacokinetic properties, target selectivityIntroduction of methoxy (B1213986), chloro, or nitro groups
Side Chain ModificationProp-2-enoic acidModulated acidity, improved metabolic stabilityAmide derivatives, Ester derivatives, Tetrazole bioisosteres

Exploration of Novel Therapeutic Targets and Applications

The pyrazole scaffold is known for its privileged nature, interacting with a wide array of biological targets. nih.govglobalresearchonline.net While the specific therapeutic applications of this compound are not yet fully elucidated, its derivatives hold potential across various disease areas. Future research will focus on screening new analogs against a broad panel of targets to uncover novel therapeutic uses.

Oncology: Many pyrazole-containing compounds are potent kinase inhibitors. nih.gov Analogs of this compound could be designed and evaluated as inhibitors of kinases implicated in cancer, such as BCR-ABL, Polo-like kinase 1 (PLK1), and Fibroblast Growth Factor Receptors (FGFR). nih.govnih.govmdpi.com Furthermore, the potential for these compounds to act as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which is critical in DNA repair pathways, presents another exciting avenue in cancer therapy. nih.gov

Infectious Diseases: Pyrazole derivatives have shown promise as antimicrobial, antifungal, and antiviral agents. nih.gov Future work could involve evaluating analogs against a range of pathogens. For instance, they could be investigated as inhibitors of essential bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) or as inhibitors of viral proteases, such as the main protease (Mpro) of coronaviruses. nih.govmdpi.com

Inflammatory Diseases: The anti-inflammatory properties of pyrazole derivatives are well-documented. nih.gov Research into analogs of this compound could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) or inhibitors of specific inflammatory pathway components.

Other Potential Applications: The versatility of the pyrazole core suggests potential applications in other areas, including neurodegenerative diseases and metabolic disorders. For example, a pyrazole-containing analog was investigated as an inhibitor of αvβ6 integrin for treating idiopathic pulmonary fibrosis. nih.govresearchgate.net This highlights the broad potential for discovering unexpected therapeutic applications through systematic screening and target identification studies.

Development of Predictive Models for Efficacy and Selectivity

To accelerate the drug discovery process and reduce reliance on costly and time-consuming experimental screening, the development of predictive computational models is essential. For this compound and its analogs, these models can guide the design of compounds with higher efficacy and better selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach. ej-chem.org By correlating the structural or physicochemical properties of a series of pyrazole analogs with their biological activities, 2D- and 3D-QSAR models can be built. ej-chem.orgscispace.com These models help identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity. nih.gov This information can then be used to predict the potency of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net

Pharmacophore mapping is another powerful tool. This involves identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. A validated pharmacophore model for a particular target can be used to virtually screen large compound libraries to identify novel pyrazole-based hits.

Furthermore, the application of advanced machine learning techniques, such as artificial neural networks (ANN) and random forests, can create more sophisticated and accurate predictive models. rjraap.comeurasianjournals.com These algorithms can handle complex, non-linear relationships between chemical structures and biological activities, offering a powerful approach to designing novel pyrazole analogs with desired therapeutic profiles. rjraap.com

Integration of Multi-disciplinary Approaches in Compound Optimization

The optimization of a lead compound like this compound into a clinical candidate requires a collaborative, multi-disciplinary effort. Integrating expertise from various scientific fields is crucial for efficiently navigating the complexities of drug development.

This integrated approach combines computational chemistry with synthetic medicinal chemistry, biochemistry, and pharmacology. rsc.org The process typically begins with computational methods, such as molecular docking and molecular dynamics simulations, to predict how newly designed analogs will bind to a therapeutic target. nih.goveurasianjournals.com These in silico studies provide insights into the binding mode and affinity, guiding synthetic chemists in creating compounds with improved target engagement.

Once synthesized, these compounds are subjected to in vitro biological assays to determine their potency and selectivity. The experimental data are then fed back into the computational models to refine and improve their predictive power. This iterative cycle of design, synthesis, testing, and modeling allows for the rapid optimization of the lead compound.

A multi-disciplinary team, including pharmacists and clinical researchers, is also essential for evaluating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the optimized compounds. mdpi.compharmacytimes.com This holistic approach ensures that not only potency and selectivity are optimized, but also the drug-like properties necessary for a successful therapeutic agent. pharmacytimes.com The synergy between these disciplines is paramount to accelerating the journey from a promising scaffold to a clinically effective drug. rsc.org

Q & A

Q. What are the standard synthetic routes for 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid?

The synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.
  • Step 2 : Coupling the pyrazole moiety to a phenylpropanoic acid backbone using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
  • Step 3 : Purification via column chromatography and recrystallization. Key parameters include solvent choice (e.g., ethanol, DMF), catalysts (e.g., Pd for coupling), and reaction monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : SHELX software for structure refinement and ORTEP-III (via WinGX suite) for graphical representation of thermal ellipsoids .

Q. How can crystallography software assist in resolving hydrogen-bonding networks?

SHELXL (part of the SHELX suite) refines hydrogen-bond parameters, while WinGX integrates tools for visualizing interactions. Graph set analysis (as per Etter’s formalism) can classify motifs like R₂²(8) rings, critical for understanding supramolecular assembly .

Advanced Research Questions

Q. How to address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Disorder Resolution : Use SHELXL’s PART instruction to model partial occupancy.
  • Twinning : Apply twin refinement in SHELXL (TWIN/BASF commands) and validate with R-factor metrics.
  • Cross-Verification : Compare results with alternative software (e.g., Olex2) to ensure reproducibility .

Q. What strategies optimize reaction yields for scale-up in academic settings?

  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol) to simplify purification.
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
  • In Situ Monitoring : Use FT-IR or HPLC to track intermediates and adjust reaction time/temperature dynamically .

Q. How to evaluate the compound’s cytotoxicity using in vitro assays?

  • MTT Assay : Seed cells (e.g., HeLa) in 96-well plates, treat with compound (0–100 µM), and incubate for 48 hours. Add MTT reagent, measure absorbance at 570 nm, and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Q. How do polymorphic forms impact physicochemical properties, and how can they be controlled?

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., water vs. acetonitrile).
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points of polymorphs.
  • Hydrogen-Bond Analysis : Employ graph set theory to correlate packing motifs with solubility/stability trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.